

Liquid chromatography-mass spectrometry (LC-MS) analysis of Cynarine

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Compound of Interest

Compound Name: Cynarine

Cat. No.: B1669658

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Application Notes and Protocols for the LC-MS Analysis of Cynarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarine, or 1,3-dicaffeoylquinic acid, is a biologically active phenolic compound predominantly found in artichoke (*Cynara scolymus*). It is recognized for its hepatoprotective and cholesterol-lowering properties. Accurate and sensitive quantification of **cynarine** in various matrices, including plant extracts and biological fluids, is crucial for research, quality control of herbal supplements, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of **cynarine** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the LC-MS analysis of **cynarine** based on validated methods.

Table 1: LC-MS/MS Method Validation Parameters for **Cynarine** Analysis

Parameter	Value	Reference Matrix
Linearity Range	1.5625 - 50.0 µg/cm ³	Plasma
Correlation Coefficient (R ²)	0.9989	Plasma
Limit of Detection (LOD)	0.75 µg/cm ³	Plasma
Limit of Quantification (LOQ)	2.25 µg/cm ³	Plasma
Recovery	67%	Plasma

Table 2: **Cynarine** Content in Different Parts of Artichoke (*Cynara scolymus* L.)^[1]

Plant Part	Cynarine Content (µg/g fresh plant)
Inner Leaves	157.81
Outer Leaves	106.22
Heart	82.45

Experimental Protocols

Sample Preparation

a) From Plant Material (Artichoke Leaves)

This protocol is adapted for the extraction of **cynarine** from fresh plant samples for LC-MS analysis.^[1]

- Homogenization: Weigh 10 grams of fresh plant material (e.g., inner leaves, outer leaves, or heart of artichoke) and homogenize using a laboratory mixer.
- Maceration: Macerate the homogenized sample with 10 mL of methanol three times (total of 3 x 10 mL).
- Filtration: Filter the combined extracts through a 0.2 µm microfiber syringe filter into an HPLC vial for injection.

b) From Biological Fluids (Rat Plasma)

This protocol describes the solid-phase extraction (SPE) of **cynarine** from plasma samples.[\[2\]](#)
[\[3\]](#)

- **Precipitation and Binding:** In a microcentrifuge tube, mix 70 μ L of rat plasma with 30 μ L of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.
- **Shaking and Centrifugation:** Shake the mixture for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
- **Washing:** Discard the supernatant and wash the precipitate with 1 mL of water.
- **Elution:** Add 70 μ L of phosphoric acid (0.4 M) to the precipitate to elute **cynarine**. Shake and centrifuge at 10,000 x g for 5 minutes.
- **Collection:** Collect the supernatant for injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

The following are recommended starting conditions for the LC-MS analysis of **cynarine**. Optimization may be required based on the specific instrument and sample matrix.

a) Liquid Chromatography

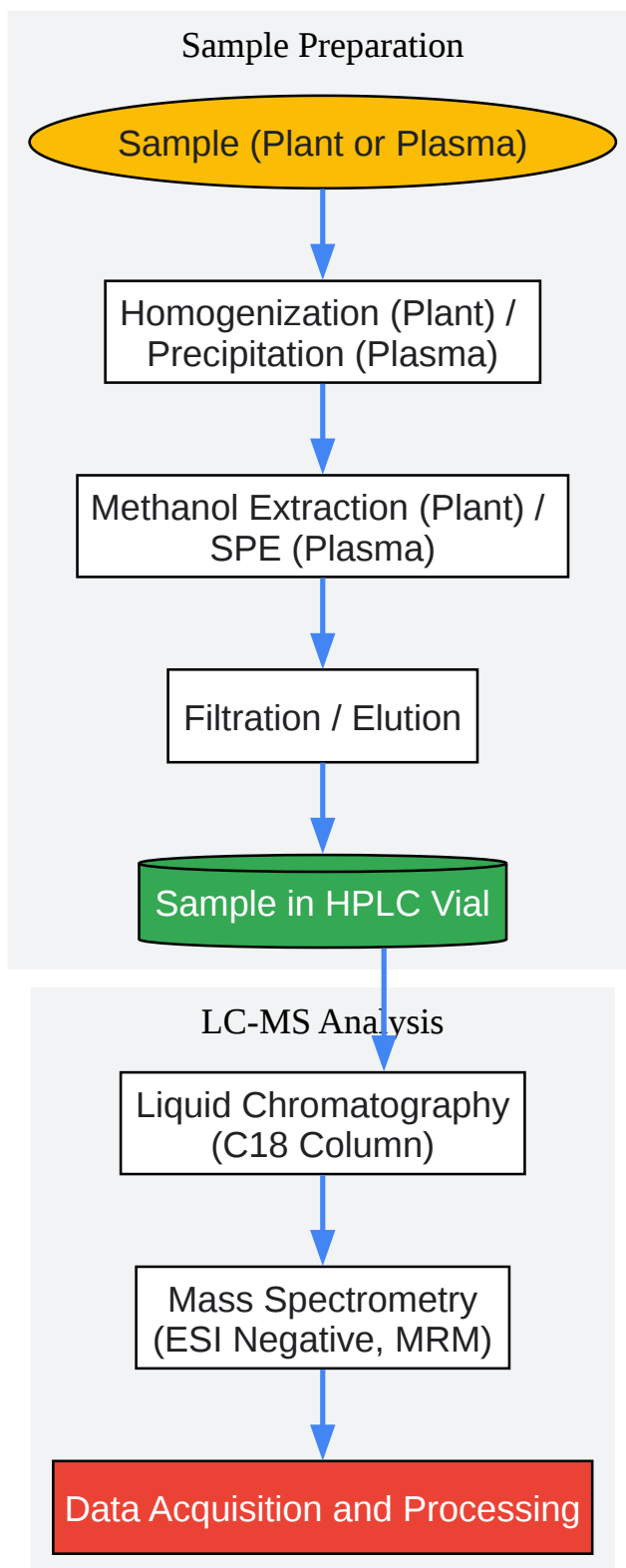
Parameter	Condition
Column	C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

b) Mass Spectrometry

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	515.1
Product Ions (m/z)	353.1, 191.1
Nebulizing Gas Flow	3 L/min
Drying Gas Flow	15 L/min
Interface Temperature	350 °C
DL Temperature	250 °C
Heat Block Temperature	400 °C

Mandatory Visualizations

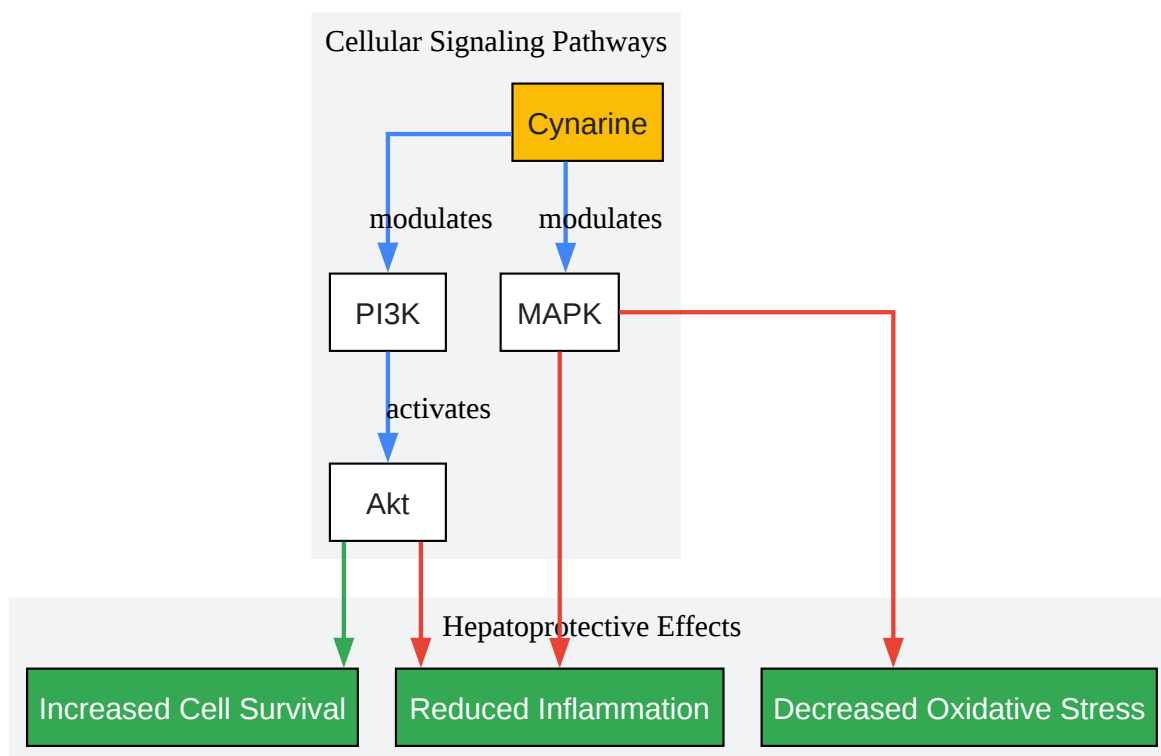
Experimental Workflow



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Caption: Experimental workflow for LC-MS analysis of **cynarine**.

Signaling Pathway of Cynarine's Hepatoprotective Effect



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- 2. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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